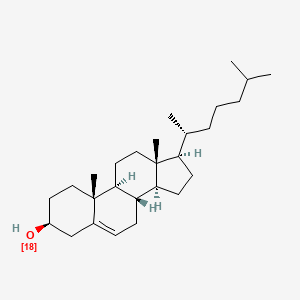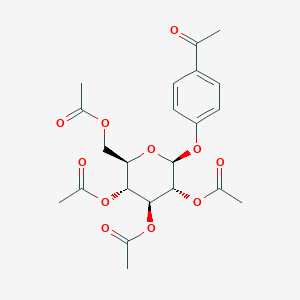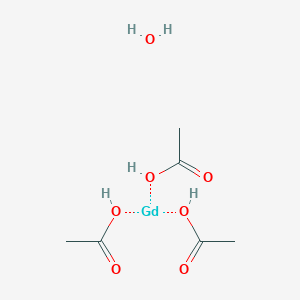
GADOLINIUM (III) ACETATE HYDRATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium (III) Acetate Hydrate is the acetate salt of the lanthanide element gadolinium . It is a colorless crystal that is soluble in water and can form a hydrate . It has been used in vitro for the diagnosis and treatment of cancer . Gadolinium-based contrast agents are injected into the body to enhance x-ray images of deep tissues .
Synthesis Analysis
The tetrahydrate of gadolinium acetate can be crystallized from an aqueous solution by the reaction of gadolinium oxide and acetic acid . The reaction is as follows: Gd2O3 + 6 HOAc + 5 H2O → [(Gd(OAc)3(H2O)2)2]·4H2O .Molecular Structure Analysis
The molecular formula of Gadolinium (III) Acetate Hydrate is C6H11GdO7 . Its average mass is 406.443 Da and its monoisotopic mass is 407.006287 Da .Chemical Reactions Analysis
The complex [Gd4(CH3COO)4(acac)8(H2O)4] can be obtained by the reflux reaction of gadolinium acetate and acetylacetone in the presence of triethylamine in methanol solution .Physical And Chemical Properties Analysis
Gadolinium (III) Acetate Hydrate appears as a colorless crystal or white powder . It has a density of 1.611 g·cm−3 (hydrate) . It is soluble in water .Aplicaciones Científicas De Investigación
Laboratory Reagent
Gadolinium(III) acetate hydrate is often used as a laboratory reagent . In this capacity, it can be used in a variety of chemical reactions, serving as a source of gadolinium ions.
Catalyst
This compound can also serve as a catalyst in certain reactions . As a catalyst, it can speed up chemical reactions without being consumed in the process.
Optical Glasses
Gadolinium(III) acetate hydrate is used in the production of optical glasses . The presence of gadolinium can alter the optical properties of the glass, making it useful for specific applications.
Structural Ceramics
This compound is used in the production of structural ceramics . Gadolinium can enhance the properties of ceramics, making them more durable and resistant to wear.
Electrical Components
Gadolinium(III) acetate hydrate is used in the manufacture of certain electrical components . Gadolinium’s unique properties can enhance the performance of these components.
Photo-Optical Material
This compound is used in the production of photo-optical materials . These materials are used in a variety of applications, including photography and optical communications.
Magnetic Resonance Imaging (MRI) Contrast Enhancement Agents
A series of chelating amphiphiles and their gadolinium (Gd(iii)) metal complexes have been synthesized and studied with respect to their neat and lyotropic liquid crystalline phase behavior. These amphiphiles have the ability to form ion-tunable self-assembly nanostructures and their associated Gd III complexes have potential as magnetic resonance imaging (MRI) contrast enhancement agents .
Safety And Hazards
Gadolinium (III) Acetate Hydrate may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes .
Direcciones Futuras
Gadolinium (III) Acetate Hydrate has been used for making optical glass and dopant for Gadolinium Yttrium Garnets which have microwave applications . It has also been used as intravenous MRI contrast agent to enhance images in medical magnetic resonance imaging and Magnetic Resonance Angiography (MRA) procedures .
Propiedades
IUPAC Name |
acetic acid;gadolinium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPUMMSAJAYYST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Gd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14GdO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium(III) acetate hydrate | |
CAS RN |
100587-93-7 |
Source


|
| Record name | Gadolinium(III) acetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


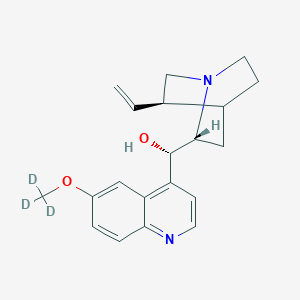
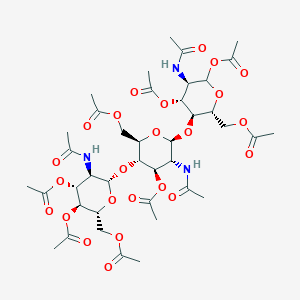
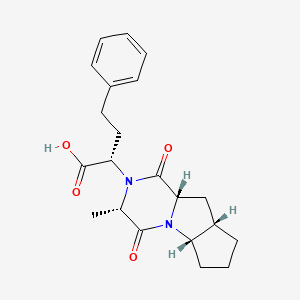
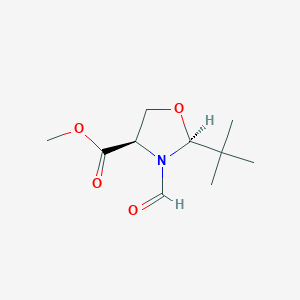
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
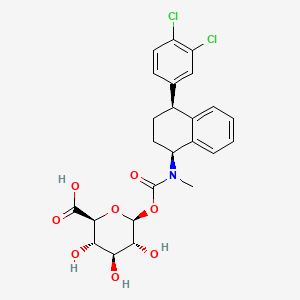
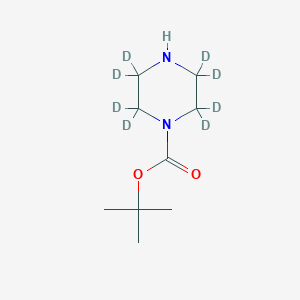
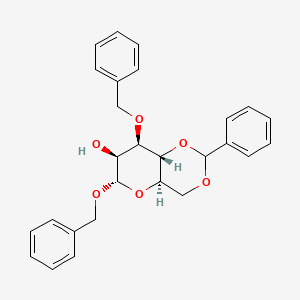

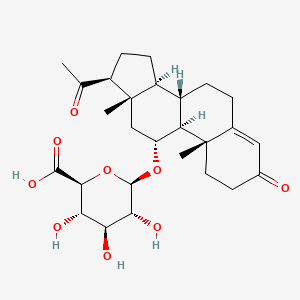
![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate](/img/structure/B1140769.png)
